molecular formula C11H18N2O B3173330 N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-dimethylamine CAS No. 946784-87-8

N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-dimethylamine

Cat. No. B3173330
CAS RN: 946784-87-8
M. Wt: 194.27 g/mol
InChI Key: RQZUMYLTTXQIQZ-UHFFFAOYSA-N
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Description

“N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-dimethylamine” is a chemical compound with the CAS Number: 1185295-79-7 . Its IUPAC name is N-[2-(4-amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20N2O.2ClH/c1-13-12-14(17)8-9-16(13)19-11-10-18(2)15-6-4-3-5-7-15;;/h3-9,12H,10-11,17H2,1-2H3;2*1H . This indicates the molecular structure of the compound.

Scientific Research Applications

Medical Imaging Applications

One significant application of N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-dimethylamine derivatives is in the field of medical imaging, particularly in Alzheimer's disease research. For instance, compounds similar in structure have been used as radioligands for PET (Positron Emission Tomography) imaging to measure amyloid plaques in vivo in the brains of Alzheimer's disease patients. These studies highlight the potential of such compounds to differentiate between Alzheimer's patients and healthy controls based on amyloid plaque accumulation, which is crucial for early detection and evaluation of anti-amyloid therapies (Nordberg, 2007).

Environmental and Toxicological Studies

Compounds structurally related to this compound have been examined for their environmental presence and toxicological impact. For example, studies on the kinetics and mechanisms of formation and destruction of N-nitrosodimethylamine (NDMA) in water, which shares structural similarities, shed light on the environmental fate of such compounds. This research is vital for understanding how these compounds react with disinfectants and their potential transformations in water treatment processes, contributing to the development of methods for reducing toxicological risks in drinking water (Sharma, 2012).

Potential Bioactive Compounds

The structural framework of this compound facilitates its exploration as a precursor for developing new bioactive compounds. For example, research into the pharmacology and toxicology of various N-Benzylphenethylamine ("NBOMe") hallucinogens, which could be structurally related to the compound , has expanded our understanding of their interaction with the serotonin receptor and their consequent psychoactive effects. Such studies not only contribute to the field of neuropharmacology but also highlight the importance of monitoring and regulating novel psychoactive substances (Halberstadt, 2017).

Safety and Hazards

The safety information available indicates that this compound may be an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-9-8-10(12)4-5-11(9)14-7-6-13(2)3/h4-5,8H,6-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZUMYLTTXQIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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